The azide group (N3) present in the molecule allows it to participate in click chemistry reactions [1]. Click chemistry is a set of powerful tools for linking different molecules together specifically and efficiently. By attaching 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine to biomolecules like proteins or antibodies, researchers can introduce the azide functionality for subsequent labeling with complementary partners bearing alkyne or cycloalkyne groups [1]. This technique allows for site-specific conjugation without affecting the biomolecule's function.
The presence of the polyethylene glycol (PEG) chain within the molecule grants 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine water solubility and potential biocompatibility [2]. These properties make it a suitable candidate for the development of water-soluble probes for various biological applications. The azide group allows for further attachment of targeting moieties or reporter groups using click chemistry.
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is a bifunctional polyethyleneglycol derivative characterized by its azide and amine functional groups. With a molecular formula of and a molecular weight of approximately 306.36 g/mol, this compound is designed for applications in biochemical research and drug development due to its solubility in aqueous media and reactivity with various chemical entities . The azide group allows it to participate in Click Chemistry reactions, forming stable triazole linkages when reacted with alkynes or other suitable partners .
There is no scientific literature available on the mechanism of action of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine. Without specific research on its function, it is difficult to determine its potential role in biological systems or interaction with other compounds.
Information on the specific safety hazards of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is not available. However, as a general precaution, any organic compound should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat. Azide groups can be explosive under certain conditions, so handling should follow safety protocols for azide-containing compounds [].
The uniqueness of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine lies in its specific combination of both azide and amine functionalities within a polyethyleneglycol framework. This combination enhances its versatility for diverse biochemical applications compared to other similar compounds that may possess only one type of reactive group.
While specific biological activities of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine are not extensively documented, its structural properties suggest potential applications in:
The synthesis of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine typically involves:
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine finds utility in various fields:
Interaction studies involving 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine primarily focus on its ability to form stable conjugates with biomolecules. These studies often utilize techniques such as:
Such studies are essential for understanding the compound's behavior in biological contexts and optimizing its applications in drug delivery systems.
Similar compounds include various polyethylene glycol derivatives that also contain functional groups facilitating bioconjugation. Notable examples are:
Compound Name | Functional Groups | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
3-(Azidopropyl)triethoxysilane | Azide | Used for surface modifications | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
N-(2-Hydroxyethyl)ethylene diamine | Amine | Commonly used in crosslinking applications | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Polyethylene glycol diacrylate | Acrylate | Utilized in polymerization processes | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
4-Azidobenzyl alcohol | Azide | Employed in photo
Synthetic Pathways for Azido-Terminated Polyethylene Glycol DerivativesThe synthesis of azido-terminated polyethylene glycol derivatives, including 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine, represents a critical advancement in bioconjugation chemistry. These heterobifunctional compounds serve as versatile linkers in click chemistry applications, enabling the connection of diverse molecular entities through highly efficient and selective reactions [1] [2]. 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine, with the molecular formula C12H26N4O5 and molecular weight of 306.36 grams per mole, exemplifies the class of azido-terminated polyethylene glycol derivatives that have gained prominence in biomedical applications [1] [2]. The compound features multiple ether linkages that enhance its solubility in aqueous environments, making it particularly suitable for biological systems [2] . The chemical structure incorporates five ethylene oxide units connected through ether bonds, with terminal azide and amine functional groups providing orthogonal reactivity [2]. This bifunctional design enables selective modification at either terminus while maintaining the biocompatible polyethylene glycol backbone [2] . Ring-Opening Polymerization of Ethylene OxideRing-opening polymerization of ethylene oxide represents the foundational synthetic approach for constructing polyethylene glycol chains with controlled molecular weight and terminal functionalities [4] [5] [6]. This polymerization method enables precise control over the polymer backbone structure, which is essential for subsequent functionalization with azide groups [7]. The ring-opening polymerization process operates through either anionic or cationic mechanisms, depending on the initiator system employed [8] [9]. Anionic polymerization, catalyzed by alkoxide bases such as sodium or potassium hydroxide, proceeds through nucleophilic attack on the ethylene oxide ring [10] [11]. The mechanism involves coordination of the alkoxide anion to the electrophilic carbon center of the strained three-membered ring, followed by ring-opening to generate a new alkoxide terminus capable of propagating chain growth [8] [9]. Industrial production typically employs liquid-phase polymerization conditions using sodium hydroxide or potassium hydroxide as catalysts [10]. The reaction is conducted in steel reactors equipped with circulation pumps and external heat exchangers to manage the exothermic nature of the polymerization [10]. Temperature control is maintained at approximately 120 degrees Celsius under controlled pressure conditions to ensure optimal polymerization rates while minimizing side reactions [7] [10]. For the synthesis of 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine precursors, the polymerization is initiated using specific initiators that will ultimately provide sites for azide introduction [4] [6]. Allyl alcohol serves as an effective initiator for generating alpha-allyl-omega-hydroxyl polyethylene glycol intermediates, which can be subsequently modified to introduce azide functionality [4] [6]. The polymerization mechanism for ethylene oxide involves nucleophilic attack by the growing alkoxide chain end on the incoming monomer [9] [12]. The reaction proceeds through a coordination-insertion mechanism where the metal cation coordinates to the oxygen atom of the ethylene oxide ring, facilitating nucleophilic attack by the alkoxide anion [9]. This process results in ring-opening and chain propagation while maintaining living polymerization characteristics under appropriate conditions [9]. Control of molecular weight distribution is achieved through careful regulation of the initiator-to-monomer ratio and reaction conditions [9] [13]. Modern synthetic approaches employ N-heterocyclic carbene catalysts to achieve narrow molecular weight distributions with polydispersity indices below 1.25 [9]. These catalysts enable the synthesis of well-defined polyethylene glycol chains without the formation of cyclic byproducts [9]. Post-Polymerization Functionalization StrategiesPost-polymerization functionalization represents the critical step in converting hydroxyl-terminated polyethylene glycol precursors into azido-functionalized derivatives [14] [15]. This approach allows for the introduction of azide groups onto preformed polymer chains, enabling the synthesis of heterobifunctional derivatives with precise control over functional group placement [14] [15]. The most widely employed strategy involves the activation of terminal hydroxyl groups through conversion to good leaving groups, followed by nucleophilic substitution with azide anions [16] [17]. Tosylation and mesylation reactions serve as the primary activation methods, converting hydroxyl groups into tosylate or mesylate intermediates that readily undergo substitution reactions with sodium azide [16] [18] [19]. Tosylation is accomplished using tosyl chloride in the presence of base catalysts and silver oxide [20]. The silver oxide serves a dual function by deprotonating the hydroxyl group and facilitating selective monotosylation in the case of diol precursors [20]. The reaction proceeds through nucleophilic attack of the alkoxide anion on the electrophilic sulfur center of tosyl chloride, forming the tosylate ester linkage [20]. The subsequent azide substitution reaction employs sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [16] [17]. The reaction conditions are carefully controlled to prevent excessive heating, which could lead to azide decomposition or unwanted side reactions [16]. Reaction temperatures are typically maintained below 80 degrees Celsius with reaction times ranging from 12 to 24 hours to ensure complete conversion [17]. Alternative functionalization strategies include the direct amination of tosylated intermediates followed by selective azide introduction [21]. This approach enables the synthesis of compounds containing both amine and azide functionalities, such as 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine [17] [21]. The amination reaction employs ammonia or primary amines under nucleophilic substitution conditions to replace one tosylate group while preserving the second for azide introduction [21]. Purification of azido-functionalized products requires careful handling due to the potentially explosive nature of azide compounds [22]. Dialysis and column chromatography represent the preferred purification methods, followed by recrystallization from appropriate solvent systems [22] [16]. The use of silica gel chromatography with gradient elution systems enables effective separation of products from unreacted starting materials and side products [17]. Click Chemistry Approaches for Heterobifunctional ModificationClick chemistry approaches have revolutionized the field of heterobifunctional modification, providing robust and selective methods for conjugating azido-terminated polyethylene glycol derivatives with alkyne-containing molecules [23] [24] [25]. The high efficiency, mild reaction conditions, and bioorthogonal nature of these reactions make them ideal for modifying 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine for various applications [23] [24]. The azide functional group in 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine serves as an excellent partner for click chemistry reactions due to its stability under physiological conditions while remaining highly reactive toward alkynes in the presence of appropriate catalysts [2] . This reactivity pattern enables selective modification without interference from other functional groups present in complex biological systems [23] [24]. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-catalyzed azide-alkyne cycloaddition represents the premier example of click chemistry, offering unparalleled selectivity and efficiency for the conjugation of azide-containing compounds with terminal alkynes [23] [24] [26]. The reaction proceeds through a stepwise mechanism involving copper coordination, cycloaddition, and product release to generate 1,4-disubstituted 1,2,3-triazoles as the exclusive regioisomers [27] [28] [29]. The mechanism of copper-catalyzed azide-alkyne cycloaddition involves multiple discrete steps beginning with the coordination of the terminal alkyne to the copper center [27] [28]. Formation of the copper-acetylide complex reduces the acidity of the alkyne proton by approximately 10 units, enabling deprotonation under aqueous conditions [23]. The resulting copper-acetylide species exhibits enhanced nucleophilicity compared to the free alkyne, facilitating subsequent interaction with the azide substrate [28]. Coordination of the azide to the copper center templates the cycloaddition reaction, bringing the reactive partners into close proximity and proper orientation for bond formation [27] [28]. The cycloaddition step involves formation of a copper metallacycle intermediate through nucleophilic attack of the terminal nitrogen of the azide on the acetylenic carbon [27] [28]. This step represents the rate-determining process with activation barriers typically ranging from 15 to 20 kilocalories per mole [27] [28]. Ring contraction of the metallacycle intermediate leads to formation of the triazolyl-copper species, which undergoes protolysis to release the 1,4-disubstituted triazole product and regenerate the active copper catalyst [27] [28]. The overall reaction is highly exothermic, with reaction enthalpies exceeding 50 kilocalories per mole, providing substantial thermodynamic driving force [27] [28]. Optimal reaction conditions for copper-catalyzed azide-alkyne cycloaddition with 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine typically employ copper sulfate as the copper source with sodium ascorbate serving as the reducing agent [26] [30]. The copper concentration should be maintained between 50 and 100 micromolar to ensure formation of the active catalytic species while avoiding precipitation of copper salts [26] [30]. Ligand systems play a crucial role in stabilizing the copper center and enhancing reaction rates [26] [30]. Tris(3-hydroxypropyltriazolylmethyl)amine represents an effective water-soluble ligand that accelerates the cycloaddition reaction while maintaining compatibility with biological systems [26]. The ligand-to-copper ratio should be maintained at least 5:1 to ensure complete coordination and optimal catalytic activity [26] [30]. Reaction monitoring can be accomplished using fluorogenic azide probes that exhibit enhanced fluorescence upon triazole formation [26]. This approach enables real-time assessment of reaction progress and optimization of conditions for specific substrate combinations [26]. Typical reaction times range from 1 to 4 hours at room temperature, depending on the substrate reactivity and catalyst loading [26] [30]. Thiol-Yne Radical Addition MethodologiesThiol-yne radical addition methodologies provide an alternative approach for heterobifunctional modification of alkyne-containing substrates through reaction with thiol-functionalized derivatives [31] [25] [32]. While 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine does not directly participate in thiol-yne reactions, these methodologies can be employed for post-triazole modification or for functionalizing alkyne partners prior to cycloaddition [31] [25]. The thiol-yne reaction proceeds through a radical chain mechanism initiated by thermal decomposition of radical initiators or photochemical activation [32] [33]. Initiation generates thiyl radicals that add across the alkyne triple bond to form vinyl sulfide intermediates [32] [33]. The anti-Markovnikov regioselectivity of the addition results in formation of terminal vinyl sulfides when using terminal alkynes [32] [33]. Radical initiators commonly employed in thiol-yne reactions include azobisisobutyronitrile, benzoyl peroxide, and tert-butyl hydroperoxide [32]. Photochemical initiation using ultraviolet light or visible light photosensitizers offers advantages in terms of reaction control and mild conditions [32]. Recent developments have demonstrated the use of sunlight as a convenient and environmentally friendly initiation method [32]. The reaction mechanism involves initial abstraction of the thiol hydrogen by the initiating radical species to generate the thiyl radical [32] [33]. Addition of the thiyl radical to the alkyne occurs preferentially at the terminal carbon, consistent with anti-Markovnikov selectivity [32] [33]. The resulting vinyl radical can undergo hydrogen abstraction from another thiol molecule to propagate the chain reaction [32] [33]. Double addition reactions can occur when excess thiol is present, leading to formation of dithioacetal products [25] [32]. The selectivity between mono- and double addition can be controlled through adjustment of the thiol-to-alkyne stoichiometry and reaction conditions [25] [32]. Lower temperatures and shorter reaction times favor monoaddition, while elevated temperatures promote double addition [25] [32]. Polyethylene glycol-based systems have been successfully employed in thiol-yne methodologies for the synthesis of hydrogels and crosslinked networks [31]. Four-arm polyethylene glycol functionalized with terminal alkynes can be crosslinked using dithiol compounds through thiol-yne addition to create three-dimensional polymer networks [31]. These systems exhibit excellent biocompatibility and can be further functionalized through residual alkyne groups [31]. Catalyst-free thiol-yne additions have been developed using nucleophilic thiol-yne Michael addition mechanisms [25]. These reactions proceed through base-catalyzed addition of thiolate anions to electron-deficient alkynes, offering advantages in terms of reaction simplicity and functional group tolerance [25]. The reaction conditions are mild and compatible with aqueous media, making them suitable for biological applications [25]. Advanced Spectroscopic Characterization TechniquesAdvanced spectroscopic characterization techniques provide essential tools for confirming the structure and purity of 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine and related compounds [34] [35] [36]. These analytical methods enable detailed structural analysis, quantification of functional groups, and assessment of synthetic efficiency [34] [35] [37]. The complex nature of heterobifunctional polyethylene glycol derivatives requires sophisticated analytical approaches to distinguish between different functional groups and confirm complete conversion during synthetic transformations [35] [38]. Multiple complementary techniques are typically employed to provide comprehensive structural characterization [34] [37] [39]. Nuclear Magnetic Resonance Spectral AnalysisNuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural characterization of 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine, providing detailed information about the polymer backbone structure and terminal functional groups [34] [35] [40]. Both proton and carbon-13 nuclear magnetic resonance techniques are essential for complete structural elucidation [34] [36] [40]. Proton nuclear magnetic resonance analysis of azido-terminated polyethylene glycol derivatives presents unique challenges due to the overlap of signals from the polymer backbone with those from methylene groups adjacent to the azide functionality [35]. The characteristic polyethylene glycol manifold appears as a complex multiplet in the region between 3.6 and 3.8 parts per million, obscuring the signals from azide-bearing methylene protons [35] [40]. To overcome this analytical challenge, chemical derivatization approaches have been developed that convert the azide groups to more easily detectable triazole derivatives through click chemistry reactions [35]. Treatment with propargyl alcohol or other terminal alkynes under copper-catalyzed conditions generates triazole products with distinctive nuclear magnetic resonance signatures [35]. The triazole proton appears as a characteristic singlet around 7.8 parts per million, enabling straightforward quantification of azide incorporation [35]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with greater resolution of individual carbon environments [34] [36]. The azide carbon appears as a characteristic signal around 50.6 parts per million, distinct from the polyethylene glycol backbone carbons that resonate around 70 parts per million [40] [17]. Integration of these signals enables quantitative determination of the degree of azide functionalization [40]. For 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine, the amine terminus provides additional spectroscopic handles for structural confirmation [40] [17]. The methylene carbon adjacent to the primary amine appears around 41 parts per million, while the corresponding protons resonate around 2.9 parts per million as a characteristic triplet [40] [17]. Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation experiments provide detailed connectivity information [34] [36]. These methods enable unambiguous assignment of all carbon and proton signals, confirming the complete structure of the heterobifunctional derivative [34] [36]. Solid-state nuclear magnetic resonance spectroscopy using magic angle spinning techniques has been employed for characterization of polyethylene glycol networks formed through click chemistry reactions [34] [36]. Carbon-13 magic angle spinning spectra provide information about network formation and crosslink density while avoiding the complications of chain mobility that affect solution-state measurements [34] [36]. Quantitative nuclear magnetic resonance methods enable determination of molecular weight and degree of polymerization through integration of end-group signals relative to backbone signals [35] [22]. This approach provides absolute molecular weight values that are independent of polymer standards, offering advantages over gel permeation chromatography methods [35] [22]. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass SpectrometryMatrix-assisted laser desorption/ionization time-of-flight mass spectrometry represents the gold standard analytical technique for molecular weight determination and structural characterization of polyethylene glycol derivatives [37] [39] [22]. This method provides absolute molecular weight measurements for individual polymer chains, enabling detailed analysis of molecular weight distributions and end-group structures [37] [39]. The technique operates through co-crystallization of the polymer sample with an appropriate matrix compound, followed by laser desorption and ionization [37] [39]. Alpha-cyano-4-hydroxycinnamic acid serves as the preferred matrix for polyethylene glycol analysis, providing efficient ionization while minimizing fragmentation [37] [39]. Sodium trifluoroacetate is commonly employed as a cationizing agent to facilitate formation of sodium-cationized molecular ions [37] [39]. Sample preparation protocols have been optimized specifically for polyethylene glycol derivatives to ensure reproducible results and maximum sensitivity [37] [39]. The matrix, cationizing agent, and polymer sample are typically combined in a 5:1:1 volume ratio and spotted onto a ground steel target plate [37]. Drying under ambient conditions produces co-crystals suitable for analysis [37] [39]. For 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine, the expected molecular ion appears at mass-to-charge ratio 329.2, corresponding to the sodium-cationized molecular ion [1] [2]. The isotope pattern confirms the molecular formula C12H26N4O5Na, while the mass accuracy enables differentiation from closely related structures [37] [39]. The mass spectrum exhibits the characteristic peak spacing of 44 daltons corresponding to the ethylene oxide repeat unit, confirming the polyethylene glycol structure [37] [39]. Individual peaks can be resolved for molecular weights up to approximately 10,000 daltons, enabling determination of the complete molecular weight distribution [37] [39]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides unique capability for end-group analysis of polyethylene glycol derivatives [37] [38] [39]. Different end-group combinations produce distinct mass shifts that enable identification of heterobifunctional structures [38] [39]. For example, hydroxyl-terminated chains exhibit different masses compared to azide-terminated or amine-terminated analogs [38] [39]. Advanced data analysis using specialized software enables automated peak assignment and molecular weight distribution calculations [37] [39]. The technique provides number-average molecular weight, weight-average molecular weight, and polydispersity index values with high precision [37] [39]. Comparison with theoretical distributions enables assessment of synthetic efficiency and identification of side products [37] [39]. Recent developments have extended the mass range of matrix-assisted laser desorption/ionization time-of-flight analysis to polyethylene glycol derivatives with molecular weights exceeding 35,000 daltons [37]. However, resolution of individual peaks becomes limited above 10,000 daltons, requiring alternative approaches for high molecular weight materials [37] [39]. Tandem mass spectrometry experiments using collision-induced dissociation enable structural confirmation through fragmentation analysis [38]. The characteristic fragmentation patterns of azide groups and polyethylene glycol chains provide additional confirmation of structure and can help identify impurities or side products [38]. The technique has proven particularly valuable for analyzing the products of click chemistry reactions involving azido-terminated polyethylene glycol derivatives [38]. Formation of triazole linkages produces characteristic mass shifts that can be monitored to assess reaction completion and identify products [38]. The method enables real-time monitoring of click reactions and optimization of reaction conditions [38].
The comprehensive characterization of 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-amine through advanced spectroscopic techniques confirms its structure as a heterobifunctional polyethylene glycol derivative with well-defined azide and amine termini [34] [35] [37]. The combination of nuclear magnetic resonance spectroscopy and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides complete structural validation and enables quality control for synthetic preparations [34] [35] [37] [39]. 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine exhibits distinctive solubility characteristics that are fundamentally determined by its bifunctional structure, comprising both hydrophilic polyethylene glycol segments and hydrophobic terminal groups [1] [2]. The compound demonstrates excellent aqueous solubility, a property that is primarily attributed to the presence of five ethylene glycol units in its molecular backbone [3] [2]. The hydrophilic polyethylene glycol spacer significantly enhances solubility in aqueous media, making this compound particularly suitable for biological applications [4] [2]. This enhanced water solubility is consistent with the known properties of polyethylene glycol derivatives, where the ether oxygen atoms can form hydrogen bonds with water molecules, facilitating dissolution [5]. Organic Solvent Solubility Profile: The compound shows variable solubility in organic solvents. It is readily soluble in dimethyl sulfoxide (DMSO), with reported solubility concentrations suitable for stock solution preparation at various molarities [6] [7]. The solubility in DMSO can be attributed to the polar nature of both the compound and the solvent, allowing for favorable solvation interactions. In contrast, the compound exhibits limited solubility in non-polar organic solvents. Related compounds in the same chemical family show only slight solubility in chloroform and methanol [8], suggesting that 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine likely follows similar solubility patterns. The synthesis conditions reported for this compound indicate compatibility with diethyl ether-water biphasic systems [9], further supporting its amphiphilic character. Solubility Mechanisms: The solubility behavior can be explained by the amphiphilic nature of the molecule. The polyethylene glycol chain provides hydrophilicity through multiple ether oxygen atoms that can participate in hydrogen bonding with water [10] [11]. Simultaneously, the terminal azide and amine groups contribute to the overall polarity while potentially limiting solubility in highly non-polar environments. Concentration-Dependent Behavior: Studies on similar polyethylene glycol-based compounds indicate that solubility behavior may be concentration-dependent [12] [10]. At higher concentrations, corresponding to polymer overlap concentrations, changes in solution properties may occur, potentially affecting the compound's dissolution characteristics. Thermal Stability and Degradation PathwaysThe thermal stability of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is governed by two primary structural components: the polyethylene glycol backbone and the terminal azide functionality. Understanding the thermal behavior requires analysis of both components independently and their combined effects. Polyethylene Glycol Backbone Thermal Behavior: The polyethylene glycol component of the molecule exhibits thermal stability characteristics consistent with medium molecular weight polyethylene glycols. Research on polyethylene glycol thermal degradation indicates that compounds with molecular weights in the range of 300-400 begin thermal decomposition around 200-300°C, while higher molecular weight polyethylene glycols show enhanced thermal stability with onset temperatures above 350°C [13] [14] [15]. For the specific pentaethylene glycol segment present in this compound, the thermal stability is expected to fall within the intermediate range. Studies demonstrate that polyethylene glycol degradation follows a random chain scission mechanism in the presence of oxygen, with the formation of low molecular weight esters including formic esters as primary degradation products [14] [16]. Azide Group Thermal Decomposition: The azide functional group represents the most thermally labile component of the molecule. Research on organic azide thermal decomposition reveals that the primary thermal decomposition pathway involves nitrogen extrusion to form nitrene intermediates [17] [18]. Specifically, thermal decomposition of azides proceeds via a stepwise mechanism where the rate-determining step is the formation of nitrene intermediates, occurring at temperatures significantly lower than those required for polyethylene glycol degradation [17] [18]. The thermal decomposition of azides typically begins at temperatures around 70°C under reduced pressure conditions, as demonstrated in glycidyl azide polymer studies [19]. However, the activation energy for azide decomposition is substantial, with reported values of approximately 45.75 kcal/mol for the singlet pathway and 45.52 kcal/mol for the triplet pathway [18]. Degradation Pathway Mechanisms: The thermal degradation of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine likely follows a sequential decomposition pattern. Initial degradation would occur at the azide terminus, involving nitrogen elimination and nitrene formation [17] [18]. This process would be followed by secondary reactions involving the nitrene intermediate, potentially leading to imine formation or other rearrangement products. At higher temperatures, the polyethylene glycol backbone would undergo oxidative degradation through chain scission mechanisms, particularly in the presence of oxygen [13] [14]. The degradation products would include various low molecular weight compounds, including aldehydes, acids, and esters resulting from backbone fragmentation. Environmental Effects on Thermal Stability: The thermal stability is significantly influenced by atmospheric conditions. In vacuum or inert atmospheres, both the azide and polyethylene glycol components show enhanced thermal stability [13] [19]. Conversely, in oxidative environments, accelerated degradation occurs, particularly for the polyethylene glycol backbone component. Moisture sensitivity, as indicated in the compound specifications [20] [21], suggests that water content may influence thermal decomposition pathways, potentially affecting the formation and stability of degradation intermediates. Surface-Active Behavior in Solution Chemistry17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine exhibits significant surface-active properties that arise from its amphiphilic molecular structure. The combination of hydrophilic polyethylene glycol segments with terminal functional groups creates conditions favorable for surface activity and potential micelle formation. Amphiphilic Character and Surface Activity: The compound's surface activity is fundamentally derived from its bifunctional nature, where the polyethylene glycol chain provides hydrophilic character while the terminal groups contribute hydrophobic interactions [11] [22]. Studies on similar polyethylene glycol-based amphiphiles demonstrate that compounds with five ethylene glycol units exhibit measurable surface activity at air-water interfaces [5] [23]. Research on polyethylene glycol surface behavior indicates that compounds of this molecular weight range form relatively stable monolayers at air-water interfaces [5]. The surface potential measurements for similar polyethylene glycol compounds show characteristic plateau values of approximately 440 mV at low concentrations, followed by decreased surface potential at higher concentrations corresponding to polymer overlap concentrations. Critical Concentration Behavior: The surface-active behavior of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is expected to follow patterns observed in related polyethylene glycol derivatives. For compounds with molecular weights in the 300-400 range, critical surface concentrations typically fall within the range of 10⁻⁴ to 10⁻³ percent weight per volume [5]. The presence of the azide and amine terminal groups is anticipated to enhance surface activity compared to simple polyethylene glycol compounds of equivalent molecular weight. This enhancement occurs because terminal functional groups can provide additional anchoring interactions at interfaces, potentially lowering the critical concentration required for surface activity. Interface Stabilization Mechanisms: At air-water interfaces, the compound is expected to orient with the hydrophilic polyethylene glycol segments extending into the aqueous phase while the terminal groups may exhibit preferential orientation toward the air phase [5] [23]. This orientation pattern is consistent with classical amphiphile behavior and contributes to surface tension reduction. The multiple ether oxygen atoms in the polyethylene glycol backbone can participate in hydrogen bonding interactions with water molecules at the interface, providing additional stabilization for the surface layer [11] [5]. This hydrogen bonding capability distinguishes polyethylene glycol-based surfactants from conventional hydrocarbon-based amphiphiles. Concentration-Dependent Surface Properties: At low concentrations, typically between 10⁻⁵ and 10⁻⁴ percent weight per volume, the compound is expected to increase surface potential and reduce surface tension [5]. At higher concentrations, particularly above the critical concentration, the formation of organized surface structures or potential pre-micellar aggregates may occur. Studies on polyethylene glycol amphiphiles indicate that at concentrations exceeding 10⁻¹ percent weight per volume, significant changes in surface properties occur, potentially including polymer overlap effects and modified surface organization [5]. These concentration-dependent effects are particularly relevant for applications requiring controlled surface modification. Temperature Effects on Surface Activity: The surface-active behavior is expected to be temperature-dependent, reflecting the thermoresponsive properties of polyethylene glycol segments [11]. Research on polyethylene glycol-containing amphiphiles demonstrates that thermal effects can influence molecular conformation and, consequently, surface organization and stability. Purity >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
XLogP3 -0.5
Exact Mass 306.1903
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Wikipedia
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Dates
Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535. 3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876. 4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213. Explore Compound TypesGet ideal chemicals from 750K+ compounds
|